molecular formula C8H3Cl2N3O2 B1269935 2,3-Dichloro-6-nitroquinoxaline CAS No. 2379-60-4

2,3-Dichloro-6-nitroquinoxaline

Cat. No. B1269935
CAS RN: 2379-60-4
M. Wt: 244.03 g/mol
InChI Key: SFJCUOAQTGDBPO-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitroquinoxaline is a chemical compound that has garnered interest for its unique structure and reactivity. It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and demonstrates interesting chemical behavior due to its dichloro and nitro groups.

Synthesis Analysis

The synthesis of 2,3-Dichloro-6-nitroquinoxaline and its derivatives involves displacement reactions with different reagents. For instance, displacement reactions with 1-methylpiperazine can selectively occur at position-2, leading to mono- and bis-derivatives. These derivatives can further undergo transformations, showcasing the compound's versatility as a synthetic intermediate (Nagarajan et al., 1986).

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-6-nitroquinoxaline derivatives has been elucidated through various spectroscopic techniques. The presence of dichloro and nitro groups significantly influences the electronic structure of the quinoxaline core, affecting its reactivity and physical properties.

Chemical Reactions and Properties

2,3-Dichloro-6-nitroquinoxaline undergoes a range of chemical reactions, including nucleophilic substitutions that lead to the formation of diverse quinoxaline derivatives. These reactions are influenced by the nitro and chloro substituents, which activate the quinoxaline nucleus towards nucleophilic attack. The compound's reactivity is a subject of study for the synthesis of pharmaceuticals and other heterocyclic compounds (Takahashi & Otomasu, 1970).

Scientific Research Applications

Synthesis and Chemical Reactions

2,3-Dichloro-6-nitroquinoxaline is a compound that undergoes various chemical reactions, leading to the synthesis of diverse derivatives. Nagarajan et al. (1986) explored its displacement reactions, synthesizing s-triazolo[3,4-a]quinoxaline derivatives. These derivatives are important for further chemical and pharmacological studies. Similarly, Krishnan et al. (2000) conducted studies on the synthesis of mono and dialkoxyquinoxalines from 2,3-dichloro-6-nitroquinoxaline, showcasing its versatility in chemical reactions (Nagarajan, Parthasarathy, Shenoy, & Anandan, 1986) (Krishnan, Chowdary, Dubey, Naidu, & Sunkara, 2000).

Use in Dye Synthesis and Textile Industry

Rangnekar and Tagdiwala (1986) reported on the use of derivatives of 2,3-dichloro-6-nitroquinoxaline as fluorescent whiteners for polyester fibers. This application is significant in the textile industry, where such compounds enhance the appearance and quality of fabrics (Rangnekar & Tagdiwala, 1986).

Biological Applications

Studies have also shown the potential biological applications of derivatives of 2,3-Dichloro-6-nitroquinoxaline. Taiwo et al. (2021) synthesized quinoxaline-based heterocycles and evaluated their antibacterial properties, finding them effective against various bacterial strains. This indicates a potential use in developing new antibacterial agents (Taiwo, Obafemi, & Akinpelu, 2021).

Analytical and Imaging Techniques

Silva et al. (2016) utilized derivatives of 2,3-dichloro-6-nitroquinoxaline in the study of digital imaging and image analysis for the characterization of synthetic dyes. This application is crucial in analytical chemistry for understanding the properties and behaviors of complex organic compounds (Silva et al., 2016).

Safety And Hazards

2,3-Dichloro-6-nitroquinoxaline is classified as a dangerous substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

The future directions of 2,3-Dichloro-6-nitroquinoxaline are not specified in the available resources .

properties

IUPAC Name

2,3-dichloro-6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-8(10)12-6-3-4(13(14)15)1-2-5(6)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJCUOAQTGDBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351044
Record name 2,3-Dichloro-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-nitroquinoxaline

CAS RN

2379-60-4
Record name 2,3-Dichloro-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
E Ford, A Brewster, G Jones, J Bailey, N Sumner - Tetrahedron Letters, 2000 - Elsevier
The novel regioselective substitution of 2,3-dichloro-6-amino-quinoxaline is described. A range of nucleophiles were used to provide 2,3-disubstituted-6-aminoquinoxalines with …
Number of citations: 0 www.sciencedirect.com
K Nagarajan, PC Parthasarathy… - Indian Journal of …, 1986 - repository.ias.ac.in
2,3-Dichloro-6-nitroquinoxaline (1) undergoes displacement reactions with 1-methylpiperazine in the hot to give the bis-derivative (2) and at 30C selectively at position-2 to afford the …
Number of citations: 0 repository.ias.ac.in
A Katoh, M Takahashi, J Ohkanda - Chemistry letters, 1996 - journal.csj.jp
Fluorescent 2,3-disubstituted 6-aminoquinoxalines were synthesized by reaction of 2,3-dichloro-6-nitroquinoxaline with some nucleophiles and subsequent catalytic hydrogenation of …
Number of citations: 0 www.journal.csj.jp
加藤明良, 藤本剛, 大神田淳子 - 成蹊大学工学研究報告, 2000 - cir.nii.ac.jp
… Ring-Opening Reaction of Benzimidazoles with 2 Chloro or 2 3 Dichloro 6 nitroquinoxaline …
Number of citations: 0 cir.nii.ac.jp
HVS Krishnan, SΚ Chowdary, PΚ Dubey… - Heterocyclic …, 2000 - degruyter.com
2, 3-dichloroquinoxaline 3 on reaction with alcohols in the presence of K: C03 as base and TEBAC as phase transfer catalyst at RT gave 1: 1 products, ie 2-chloro-3-alkoxyquinoxalines …
Number of citations: 0 www.degruyter.com
DW Rangnekar, RW Sabnis - 1993 - nopr.niscpr.res.in
6-Amino-2 -methylthiazolo[4,5-b ]quinoxaline (lVa) and 7- amino[1 ,4] dioxino[2,3-b] quinoxaline (lVb), obtained by the cyclocondensation of 2,3-dichloro-6-nitroquinoxaline (I) with …
Number of citations: 0 nopr.niscpr.res.in
DR Romer - Journal of Heterocyclic Chemistry, 2009 - Wiley Online Library
A convenient and high‐yielding synthesis of 2,3‐dichloroquinoxalines from the corresponding 2,3‐dihydroxyquinoxalines has been developed. Treatment of a slurry of the 2,3‐…
Number of citations: 0 onlinelibrary.wiley.com
FHS Curd, DG Davey, GJ Stacey - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… was treated with phosphorus pentachloride to yield 2 : 3-dichloro-6-nitroquinoxaline (IV ; R = NO,… reactivities of the chlorine atoms in 2 : 3-dichloro-6nitroquinoxaline from that of the other …
Number of citations: 0 pubs.rsc.org
ZW Luo, W Li, YS Cheng, XD Zhong, Y Yu - CHINESE JOURNAL OF …, 2007
Number of citations: 0
PK Dubey, S Vijaya, B Babu… - INDIAN …, 2002 - DR RS VARMA C-85 SECTOR-B …
Number of citations: 0

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